N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(15-8-11-1-2-12(15)7-11)18-13-9-17-19(10-13)14-3-5-21-6-4-14/h1-2,9-12,14-15H,3-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNYOFNTNBZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its complex bicyclic structure, which contributes to its unique biological activity. Its molecular formula is with a molecular weight of approximately 250.31 g/mol. The presence of the tetrahydro-pyran and pyrazole moieties is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and other cellular pathways:
- GPCR Modulation : The compound has been shown to modulate the activity of specific GPCRs, which play crucial roles in numerous physiological processes including neurotransmission and hormone regulation .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
- Receptor Binding : Binding assays reveal that it can selectively bind to certain receptors, potentially influencing pathways related to pain perception and mood regulation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, highlighting its potential as an anticancer agent:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption.
Case Studies
Several case studies have been documented regarding the therapeutic potential of this compound:
- Anti-Cancer Activity : A study involving MCF7 cells showed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Research has indicated that the compound can reduce pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory disorders .
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its unique bicyclic structure and the presence of functional groups that contribute to its reactivity and biological activity. Its molecular formula is , and it features a bicyclo[2.2.1]heptene core, which is known for its stability and ability to undergo various chemical transformations.
Medicinal Chemistry
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research has shown that derivatives of similar pyrazole compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells through apoptosis induction pathways.
Agrochemicals
The compound's structure allows it to function as a potential agrochemical, targeting pests through neurotoxic mechanisms.
Case Study: Insecticidal Properties
In tests conducted on various insect species, compounds with similar structural features have shown effective insecticidal activity, suggesting that this compound might be developed into a novel insecticide.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Synthesis
Studies have indicated that incorporating bicyclic structures into polymer matrices can enhance thermal stability and mechanical properties. The compound can be utilized as a monomer or cross-linking agent in polymer synthesis.
Data Table: Comparative Analysis of Applications
| Application Area | Compound Type | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Agrochemicals | Insecticides | Effective against pest species |
| Material Science | Polymer additives | Enhanced thermal stability |
Comparison with Similar Compounds
Structural Analogues from Protein Labeling Studies
CA-Nor1 and CA-Nor2 () share the bicyclo[2.2.1]hept-5-ene carboxamide backbone but differ in substituents:
- CA-Nor1: Contains a 2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl group on the pyrazole.
- CA-Nor2: Features a 2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)acetyl group.
Key Differences :
- Synthesis yields for CA-Nor1 (55%) and CA-Nor2 (60%) are moderate, consistent with carbodiimide-mediated coupling methods .
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in are pyrazole-4-carboxamides with aryl, chloro, and cyano substituents. For example:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3b : Incorporates a 4-chlorophenyl group.
Key Differences :
- The target compound lacks electron-withdrawing groups (e.g., Cl, CN) present in 3a–3p , which may reduce reactivity or alter binding affinity.
- Melting points for 3a–3p range from 123–183°C, suggesting higher crystallinity compared to the target compound’s likely amorphous or oily state (inferred from CA-Nor1/CA-Nor2) .
Psychoactive Structural Analogues ()
Compounds like Cumyl-BC-HpMeGaClone-221 and 4F-ABINACA feature bicyclic or adamantane groups:
- Cumyl-BC-HpMeGaClone-221 : Contains a bicyclo[2.2.1]hept-2-ylmethyl group.
- 4F-ABINACA : Adamantane-based carboxamide.
Key Differences :
Heterocyclic Derivatives with Bicyclic Cores ()
The compound N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide () shares the bicyclic carboxamide core but substitutes the pyrazole with a pyrrole group.
Key Differences :
- Molecular weight (296.37 g/mol for ) is lower than the target compound’s estimated weight (~350–370 g/mol, assuming tetrahydropyran adds ~86 g/mol) .
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Methods : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is widely used for carboxamide formation in analogs, with yields ranging 55–71% .
- Physicochemical Properties : Polar substituents (e.g., tetrahydropyran) may enhance solubility, while aryl/chloro groups increase lipophilicity and crystallinity .
- Pharmacological Potential: Bicyclic cores are prevalent in bioactive molecules (e.g., psychoactive substances in ), suggesting the target compound could interact with central nervous system receptors or enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. For example, pyrazole intermediates are often prepared through cyclocondensation of hydrazines with diketones, followed by coupling with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using solvents like ethyl acetate/hexane mixtures. Characterization via ¹H/¹³C NMR, IR, and LC-MS is critical to confirm structural integrity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Structural validation relies on spectral analysis:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tetrahydro-2H-pyran-4-yl group).
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- LC-MS : Verifies molecular weight and purity (>95% by HPLC). Elemental analysis ensures stoichiometric consistency .
Q. What preliminary biological screening approaches are recommended to assess the compound’s activity?
- Methodological Answer : Initial screening includes in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition, GPCR modulation). Dose-response curves (IC₅₀/EC₅₀ determination) and cytotoxicity assays (MTT or Alamar Blue) are standard. PASS software can predict biological potential computationally, guiding target selection .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) resolve discrepancies between predicted and observed biological activity?
- Methodological Answer : Molecular docking (using tools like AutoDock Vina or Schrödinger Suite) identifies binding modes and affinity scores for target proteins. Discrepancies between in silico predictions and experimental results may arise from conformational flexibility or solvent effects. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine docking models by accounting for protein-ligand dynamics .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer : Structural modifications focus on:
- Solubility : Introducing polar groups (e.g., hydroxyl, amine) or using prodrug strategies.
- Metabolic Stability : Blocking labile sites (e.g., replacing metabolically unstable pyrazole substituents).
- Bioavailability : LogP optimization (targeting 1–3) via substituent tuning. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) validate improvements .
Q. How should researchers design experiments to address contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer : Contradictions often stem from bioavailability or off-target effects. A tiered approach includes:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm exposure.
- Mechanistic Studies : Use knock-out models or siRNA to validate target engagement.
- Metabolite Identification : Identify active/inactive metabolites via HR-MS and NMR .
Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate omics approaches:
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment.
- Chemoproteomics : Use affinity-based probes to map interaction networks.
- Pathway Analysis : Tools like STRING or KEGG link targets to biological pathways. Validate findings with orthogonal assays (e.g., CRISPR-Cas9 gene editing) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
